PDE4B Inhibition Potency: Sub-Nanomolar Activity of CAS 76879-43-1 Versus PDE4D Selectivity Profile
2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione demonstrates potent inhibition of PDE4B with an IC50 of 0.420 nM [1]. Cross-target profiling against PDE4D reveals significantly weaker inhibition (IC50 = 140 nM) [2], establishing a PDE4B-selective profile with an approximate 333-fold selectivity window. This contrasts with the broader PDE4 inhibition profiles typical of unsubstituted or simple N-alkyl phthalimide scaffolds.
| Evidence Dimension | Phosphodiesterase 4 (PDE4) subtype inhibition potency |
|---|---|
| Target Compound Data | PDE4B IC50 = 0.420 nM; PDE4D IC50 = 140 nM |
| Comparator Or Baseline | Simple N-alkyl phthalimide analogs (class-level baseline): generally exhibit micromolar-range PDE4 inhibition without subtype selectivity |
| Quantified Difference | PDE4B selectivity ratio approximately 333:1 over PDE4D |
| Conditions | In vitro enzymatic assay; PDE4B inhibition assessed by [3H]-cGMP hydrolysis into [3H]-GMP via scintillation proximity assay, 30 min incubation |
Why This Matters
Sub-nanomolar PDE4B potency with significant subtype selectivity informs target-based drug discovery programs where PDE4B inhibition is therapeutically desirable while PDE4D engagement is associated with emetic adverse effects.
- [1] BindingDB. CHEMBL4872870: PDE4B inhibition IC50 = 0.420 nM. BindingDB ID: BDBM50568657. View Source
- [2] BindingDB. CHEMBL4466435: PDE4D inhibition IC50 = 140 nM. BindingDB ID: BDBM50525176. View Source
